(E)-8-methoxy-3-(3-(4-(methylthio)phenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
The compound is a type of chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, antiviral, and antifungal activities .
Synthesis Analysis
Chalcones are usually synthesized via Claisen-Schmidt condensation . This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The exact synthesis process for this specific compound isn’t available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its functional groups. Chalcones, in general, can undergo a variety of reactions including cyclization and addition reactions .Scientific Research Applications
Biochemical Applications
One significant application of coumarin-based derivatives, which are structurally related to (E)-8-methoxy-3-(3-(4-(methylthio)phenyl)acryloyl)-2H-chromen-2-one, is in biothiol detection. García-Beltrán et al. (2012) studied the Michael addition reactions of biothiols with coumarin-based derivatives, revealing their potential for selective fluorescence enhancement with biothiols. This property allows these probes to be used for fluorimetric biothiol determination in cells, highlighting their utility in biochemical research for studying cellular processes that involve thiols (García-Beltrán et al., 2012).
Environmental Sensing and Photovoltaics
Another area of application is environmental sensing and photovoltaics. Gad, Kamar, and Mousa (2020) conducted an experimental and computational study on chromen-2-one-based organic dyes, examining their electronic and photovoltaic properties for use in dye-sensitized solar cells. The study highlights the potential of structurally modified chromen-2-one derivatives to improve light-capturing and electron injection capabilities, which are crucial for enhancing photoelectric conversion efficiency in solar cells (Gad, Kamar, & Mousa, 2020).
Synthesis and Material Science
In material science, the synthesis of novel compounds and their applications in creating functional materials is a key area of research. For example, the synthesis and characterization of mono- and di-methoxy substituted acrylate polymers containing photocrosslinkable pendant chalcone moieties by Tamilvanan et al. (2008) show the potential of these materials in advanced technologies, including photoresists and photolithography, due to their photocrosslinking properties (Tamilvanan et al., 2008).
Antimicrobial and Medicinal Chemistry
Lastly, the antimicrobial activities of coumarin derivatives and their complexes with metals highlight their potential in medicinal chemistry. Vyas et al. (2009) synthesized complexes of coumarin derivatives with various metals and evaluated their in vitro antimicrobial activities. This research underscores the potential of such compounds in developing new antibacterial and antifungal agents (Vyas et al., 2009).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Chalcones have been found to interact with a variety of biological targets due to their conjugated double bonds and the presence of multiple functional groups .
Future Directions
properties
IUPAC Name |
8-methoxy-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c1-23-18-5-3-4-14-12-16(20(22)24-19(14)18)17(21)11-8-13-6-9-15(25-2)10-7-13/h3-12H,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVMUZLIJTMPA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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